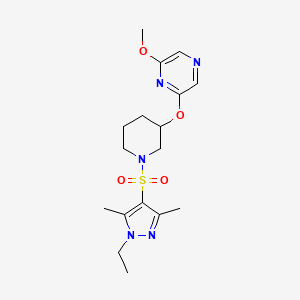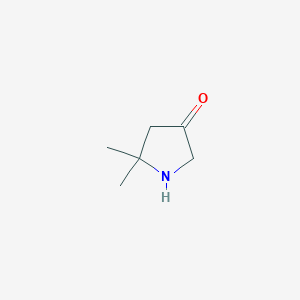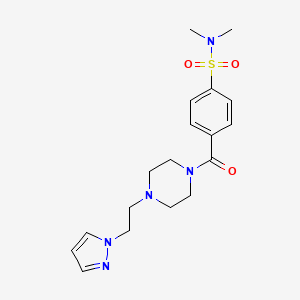
N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide (abbreviated as DMPT) is a chemical compound that has gained significant attention in scientific research. DMPT is a heterocyclic compound that contains both thiazole and pyridine rings. The compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : Compounds structurally related to N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Antitumor and Antioxidant Properties
- Antitumor and Antioxidant Activities : Research has also focused on the synthesis of new derivatives and evaluating their antioxidant, antitumor, and antimicrobial activities. This includes studies on pyrazolopyridines and their efficacy against liver and breast cell lines, indicating the potential of these compounds in cancer treatment and as antioxidants (El‐Borai et al., 2013).
Cytotoxic Heterocyclic Compounds
- Cytotoxic Heterocyclic Compounds : The utilization of propenone derivatives in synthesizing novel cytotoxic heterocyclic compounds bearing different substituents has shown promising growth inhibitory effects toward various cancer cell lines. This research opens pathways for the development of new anticancer drugs (Mansour et al., 2020).
Drug Discovery and Development
- Selective Inhibitors : Studies have identified substituted benzamides based on the thiazole framework as potent and selective inhibitors of specific kinase activity, demonstrating significant potential in drug discovery and development for treating diseases by targeting specific proteins or pathways (Borzilleri et al., 2006).
Synthetic Methodologies
- Novel Synthetic Routes : The research has also explored novel synthetic methodologies for constructing complex heterocyclic systems that incorporate the thiazole moiety. These methods have broad applications in the synthesis of diverse bioactive molecules and advancing the field of medicinal chemistry (Obrech et al., 1988).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-8-9(2)22-14(16-8)19-12(20)10-7-21-13(17-10)18-11-5-3-4-6-15-11/h3-7H,1-2H3,(H,15,17,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJWCTKBZAUYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)
![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)
![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)

![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)
